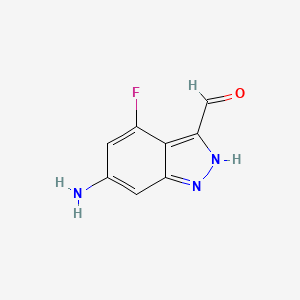

6-Amino-4-fluoro-3-(1H)indazole carboxaldehyde

Description

Significance of Indazole Heterocycles as Privileged Scaffolds in Synthetic and Medicinal Chemistry

Indazole, a bicyclic heterocyclic compound composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is recognized as a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.netpnrjournal.com This designation stems from its recurring presence in a multitude of biologically active compounds and approved drugs. pnrjournal.com The indazole nucleus is a versatile pharmacophore capable of interacting with various biological targets, leading to a broad spectrum of pharmacological activities. nih.govtaylorandfrancis.com

Derivatives of indazole have been extensively investigated and have shown potential in numerous therapeutic areas, including oncology, inflammation, and neurodegenerative diseases. taylorandfrancis.comnih.gov Marketed drugs containing the indazole core, such as Axitinib, Pazopanib (tyrosine kinase inhibitors), and Benzydamine (an anti-inflammatory agent), underscore the scaffold's clinical importance. researchgate.netpnrjournal.comtaylorandfrancis.com The structural rigidity of the indazole ring system, combined with its ability to participate in hydrogen bonding as both a donor (N-H) and an acceptor (pyrazole nitrogen), contributes to its favorable binding characteristics with enzymes and receptors. nih.gov The capacity to functionalize the indazole ring at various positions allows for the fine-tuning of a molecule's physicochemical properties and biological activity, making it a highly attractive starting point for drug discovery programs. nih.govpnrjournal.com

Table 1: Examples of Marketed Drugs Featuring the Indazole Scaffold

| Drug Name | Therapeutic Class | Key Structural Feature |

|---|---|---|

| Axitinib | Tyrosine Kinase Inhibitor | N-methyl-1H-indazole core |

| Pazopanib | Tyrosine Kinase Inhibitor | Substituted indazole ring |

| Benzydamine | Anti-inflammatory | N-substituted indazole |

The Impact of Halogenation (Fluoro) and Amine Substituents on the Chemical Space and Biological Relevance of Indazole Systems

The strategic introduction of specific functional groups, such as halogens and amines, onto the indazole scaffold significantly expands its chemical space and modulates its biological profile.

Fluorine Substitution: The incorporation of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry. Due to its small size and high electronegativity, fluorine can profoundly influence a molecule's properties. Key effects of fluorination include:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage. Introducing fluorine at metabolically labile positions can block oxidation, thereby increasing the drug's half-life and bioavailability.

Binding Affinity: Fluorine can alter the electronic properties of a molecule, affecting its pKa and its ability to form crucial interactions (like hydrogen bonds or dipole-dipole interactions) with a biological target, often leading to enhanced binding affinity.

Lipophilicity: Fluorine substitution generally increases a molecule's lipophilicity, which can improve its ability to cross cell membranes.

Amine Substitution: The amine group (-NH2) is a fundamental functional group in medicinal chemistry due to its basicity and hydrogen-bonding capabilities. Its presence on the indazole ring can have several important implications:

Target Interaction: As a hydrogen bond donor, the amine group can form strong, directional interactions with amino acid residues in the active site of a protein, contributing significantly to binding affinity and selectivity.

Solubility: The basic nature of the amine group allows for the formation of salts, which can improve the aqueous solubility and formulation properties of a drug candidate.

Synthetic Handle: The amine group serves as a versatile synthetic handle, allowing for further derivatization to explore structure-activity relationships (SAR). For instance, it can be acylated, alkylated, or used in coupling reactions to build more complex molecular architectures. nih.gov

The combination of both fluoro and amino substituents on an indazole core, as seen in the subject compound, creates a unique pharmacophore with modulated electronic properties, metabolic stability, and potential for specific biological interactions.

Contextualization of 6-Amino-4-fluoro-3-(1H)indazole Carboxaldehyde within Current Research Trends

The compound this compound is best understood as a highly functionalized building block or intermediate in the synthesis of more complex molecules for drug discovery. nih.govrsc.org While direct biological activity data for this specific carboxaldehyde is not extensively reported in public literature, its structural components point to its utility in contemporary research.

The aldehyde group at the 3-position is a key reactive handle. 1H-Indazole-3-carboxaldehydes are valued intermediates because the aldehyde can be readily transformed into a wide array of other functional groups or used in cyclization reactions to build further heterocyclic systems. nih.govderpharmachemica.com This allows for the creation of diverse chemical libraries for screening against various biological targets.

Research on related structures provides context for its potential applications. For example, series of 6-substituted aminoindazole derivatives have been synthesized and evaluated as potential anticancer agents, some showing potent anti-proliferative activity. nih.gov Specifically, some 6-aminoindazoles have been designed as inhibitors of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy. nih.govnih.gov The presence of the 4-fluoro and 6-amino groups on the indazole ring is a common feature in the design of kinase inhibitors and other targeted therapies.

Therefore, this compound is a strategically designed molecule that combines the privileged indazole scaffold with three key functional groups:

A fluoro group to enhance metabolic stability and modulate electronics.

An amino group to provide a key interaction point for biological targets and a site for further derivatization.

An aldehyde group as a versatile synthetic handle for constructing diverse and complex potential drug candidates.

Its role is primarily as a precursor in the synthesis of novel compounds intended for screening in areas such as oncology and inflammation, where substituted indazoles have already proven to be a fruitful area of research. nih.gov

Table 2: Functional Group Analysis of this compound

| Functional Group | Position | Role in Medicinal Chemistry |

|---|---|---|

| Indazole Scaffold | Core | Privileged structure, rigid backbone, H-bonding |

| Carboxaldehyde | 3 | Versatile synthetic intermediate for diversification |

| Fluoro | 4 | Modulates pKa, increases metabolic stability, enhances binding |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Axitinib |

| Pazopanib |

| Benzydamine |

Structure

3D Structure

Properties

IUPAC Name |

6-amino-4-fluoro-2H-indazole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN3O/c9-5-1-4(10)2-6-8(5)7(3-13)12-11-6/h1-3H,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYCRHMZZGACISB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)C=O)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701250382 | |

| Record name | 6-Amino-4-fluoro-1H-indazole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701250382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885522-65-6 | |

| Record name | 6-Amino-4-fluoro-1H-indazole-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885522-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-4-fluoro-1H-indazole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701250382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization for Structural Elucidation of 6 Amino 4 Fluoro 3 1h Indazole Carboxaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

One-Dimensional NMR (¹H, ¹³C) for Proton and Carbon Resonance Analysis

One-dimensional NMR experiments, including ¹H (proton) and ¹³C (carbon-13) NMR, provide fundamental information about the chemical environment of each type of nucleus.

For 6-Amino-4-fluoro-3-(1H)indazole carboxaldehyde, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the indazole ring, the amino group, the imino group of the indazole, and the aldehyde group. The chemical shifts (δ) of these protons would be influenced by the electron-withdrawing and -donating effects of the substituents (amino, fluoro, and carboxaldehyde groups). The coupling patterns (multiplicity and coupling constants, J) would reveal the connectivity of the protons.

The ¹³C NMR spectrum would display signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the aromatic ring would be affected by the fluorine and amino substituents. A key signal would be the resonance for the carbonyl carbon of the aldehyde group, which would appear at a characteristic downfield shift.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Tautomeric Form Determination

Two-dimensional NMR experiments are crucial for establishing the complete bonding network and resolving structural ambiguities, such as the tautomeric form of the indazole ring.

COSY (Correlation Spectroscopy) would establish proton-proton correlations, helping to assign the protons on the benzene (B151609) ring of the indazole core.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) is instrumental in identifying longer-range (2-3 bond) correlations between protons and carbons. This would be critical for confirming the position of the substituents on the indazole ring and for determining the tautomeric state (i.e., whether the proton is on the N1 or N2 position of the indazole ring) by observing correlations between the N-H proton and the carbon atoms of the ring.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is used to identify the presence of specific functional groups in a molecule based on their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show absorption bands corresponding to:

N-H stretching vibrations of the amino group and the indazole ring.

C-H stretching of the aromatic ring and the aldehyde.

C=O stretching of the carboxaldehyde group, which is a strong and characteristic absorption.

C=C and C=N stretching vibrations within the indazole ring system.

C-F stretching vibration.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental formula. For this compound, HRMS would confirm the molecular formula of C₈H₆FN₃O.

Furthermore, by analyzing the fragmentation pattern in the mass spectrum, it is possible to gain further structural information. The molecule would break apart in a predictable manner upon ionization, and the masses of the resulting fragments would provide clues about the connectivity of the atoms.

Chemical Reactivity and Derivatization Strategies of 6 Amino 4 Fluoro 3 1h Indazole Carboxaldehyde

Functional Group Transformations and Interconversions

The presence of both a carboxaldehyde and an amino group on the indazole scaffold provides orthogonal handles for chemical modification, allowing for selective transformations at either site.

The carboxaldehyde group at the C3 position is a versatile functional group that can undergo a variety of transformations to introduce new functionalities.

Reductions: The aldehyde can be reduced to a primary alcohol, yielding (6-amino-4-fluoro-1H-indazol-3-yl)methanol. This transformation is typically achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) to avoid unintended reactions with other functional groups. This hydroxymethyl derivative serves as a key intermediate for further modifications, such as etherification or esterification.

Oxidations: Oxidation of the carboxaldehyde group leads to the formation of the corresponding carboxylic acid, 6-amino-4-fluoro-1H-indazole-3-carboxylic acid. A common method for this conversion is the Baeyer-Villiger oxidation, which can transform an aldehyde into a carboxylic acid or ester. nih.govresearchgate.net This carboxylic acid can then be used in amide coupling reactions to introduce a wide array of substituents, a critical step in building libraries of compounds for SAR studies. nih.gov

Imine Formation: The aldehyde readily reacts with primary amines to form Schiff bases (imines). This condensation reaction is a cornerstone of combinatorial chemistry. For instance, reacting the carboxaldehyde with various primary amines can generate a library of N-aryl or N-alkyl imino derivatives. nih.gov These imines can be further reduced to secondary amines, providing stable linkages.

Other Condensation Reactions: The carboxaldehyde can also react with other nucleophiles. For example, reaction with hydrazines can yield hydrazones, which can then be cyclized to form new heterocyclic rings, such as pyrazoles. nih.gov Similarly, reactions with hydroxylamine (B1172632) produce oximes, and reactions with active methylene (B1212753) compounds can be used to construct larger, more complex heterocyclic systems. nih.gov

| Reaction Type | Reagent(s) | Product Functional Group | Potential for Further Derivatization |

|---|---|---|---|

| Reduction | Sodium borohydride (NaBH₄) | Primary alcohol (-CH₂OH) | Etherification, Esterification |

| Oxidation | meta-Chloroperbenzoic acid (mCPBA) (Baeyer-Villiger) | Carboxylic acid (-COOH) | Amide coupling, Esterification |

| Imine Formation | Primary amines (R-NH₂) | Imine (-CH=N-R) | Reduction to secondary amine |

| Hydrazone Formation | Hydrazine (B178648) (H₂N-NH₂) or derivatives | Hydrazone (-CH=N-NHR) | Cyclization to form heterocycles (e.g., pyrazoles) |

The amino group at the C6 position provides another key site for introducing structural diversity.

Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form amide derivatives. For example, reaction with acetic anhydride (B1165640) yields the corresponding acetamide. rsc.org This strategy is frequently used to explore the impact of different acyl groups on biological activity.

Reductive Amination: Reductive amination offers a direct route to secondary or tertiary amines. The amino group can react with various aldehydes or ketones in the presence of a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (STAB) to form N-alkylated derivatives. rsc.orgnih.gov This method is highly efficient for introducing a wide range of alkyl and arylalkyl substituents.

Sulfonylation: Reaction of the amino group with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in a basic medium results in the formation of sulfonamides. This transformation introduces a different type of functionality compared to amides, which can significantly alter the electronic and steric properties of the molecule.

Regioselective Chemical Modifications of the Indazole Core

The indazole ring itself is a critical site for modification, particularly at the N1 and N2 positions of the pyrazole (B372694) ring. The regioselectivity of these reactions is a key challenge and a subject of extensive research. researchgate.net

Direct alkylation or acylation of the indazole NH group typically results in a mixture of N1 and N2 substituted products. beilstein-journals.orgnih.gov The ratio of these isomers is highly dependent on the reaction conditions, including the base, solvent, and electrophile used. nih.gov

N-Alkylation: Common conditions for N-alkylation involve treating the indazole with an alkyl halide (e.g., methyl iodide) or a tosylate in the presence of a base such as potassium carbonate (K₂CO₃), sodium hydride (NaH), or cesium carbonate (Cs₂CO₃). nih.govbeilstein-journals.orgnih.gov The choice of solvent, such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), also plays a crucial role in directing the regioselectivity. For example, using NaH in THF has been shown to favor N1 alkylation for many substituted indazoles. nih.gov Conversely, different conditions can be optimized to favor the N2 isomer. researchgate.net

N-Acylation: N-acylation is also possible and can sometimes offer better regioselectivity. It has been suggested that N-acylation often initially forms the N2-acylindazole, which can then isomerize to the more thermodynamically stable N1 regioisomer under certain conditions. nih.gov

The electronic and steric nature of the substituents already present on the indazole ring significantly influences the regiochemical outcome of N-alkylation and N-acylation. nih.govchemicalbook.com

Electronic Effects: Electron-withdrawing groups on the indazole ring can influence the acidity of the N-H proton and the nucleophilicity of the N1 and N2 atoms, thereby affecting the product ratio. For instance, studies on other indazole systems have shown that electron-deficient indazoles can exhibit high N1-selectivity under certain conditions. nih.gov

Steric Effects: Steric hindrance from bulky substituents, particularly at positions adjacent to the pyrazole ring (C7), can block access to the N1 position, thereby favoring substitution at the less hindered N2 position. nih.gov

Chelation Control: Substituents at the C3 position, such as the carboxaldehyde in the title compound, can play a role in directing regioselectivity through chelation. It has been postulated that an electron-rich oxygen atom in a C3 substituent can coordinate with the cation of the base (e.g., Na⁺ or Cs⁺), holding it in proximity to the N2 atom and thereby directing the incoming electrophile to the N1 position. beilstein-journals.orgnih.gov

| Factor | Condition Favoring N1-Alkylation | Condition Favoring N2-Alkylation | Reference |

|---|---|---|---|

| Base/Solvent System | Sodium Hydride (NaH) in THF | Potassium Carbonate (K₂CO₃) in DMF (can give mixtures) | nih.gov |

| Cation Effect | Presence of Cs⁺ or Na⁺ with a C3 chelating group | Variable; less dependent on chelation | beilstein-journals.orgnih.gov |

| Substituent at C7 | Small or no substituent | Bulky substituent (steric hindrance) | nih.gov |

| Substituent at C3 | Chelating group (e.g., -COOR, -CHO) | Non-chelating group | beilstein-journals.org |

Design and Synthesis of Structurally Related Analogues for Structure-Activity Relationship (SAR) Investigations

The chemical reactivity of 6-amino-4-fluoro-3-(1H)indazole carboxaldehyde makes it an excellent scaffold for generating libraries of analogues for SAR studies. rsc.orgnih.gov The goal of SAR is to systematically alter the molecular structure to understand how these changes affect a molecule's biological activity, thereby guiding the design of more potent and selective compounds.

The synthetic strategies described above are systematically employed to create analogues:

Modification at C3: The carboxaldehyde is converted into amides, esters, alcohols, and various heterocyclic systems to probe the steric and electronic requirements at this position. nih.gov

Modification at C6: The amino group is derivatized into a series of amides, sulfonamides, and N-alkylated amines to explore how changes in this region impact target binding. rsc.orgnih.gov

Modification at N1/N2: A variety of alkyl and aryl groups are introduced at the N1 and N2 positions to investigate the importance of substitution on the pyrazole ring. The ability to selectively synthesize either the N1 or N2 isomer is crucial for a thorough SAR investigation. nih.govacs.org

By combining these modifications, a large and diverse library of compounds can be synthesized. For example, a series of N1-alkylated indazoles can each be subjected to reductive amination at the C6-amino group with a panel of different aldehydes, rapidly generating a matrix of structurally related compounds. nih.gov The biological data from these analogues helps to build a comprehensive picture of the pharmacophore and guide the development of optimized lead compounds.

Mechanistic Biochemical and Molecular Interaction Studies

Identification and Characterization of Molecular Targets

The amino-indazole scaffold is recognized for its ability to interact with a wide range of protein targets, primarily enzymes and receptors, leading to the modulation of their activity.

Enzyme Inhibition Mechanisms

Amino-indazole derivatives have demonstrated potent inhibitory activity against several key enzyme families, particularly protein kinases, by acting as ATP-competitive inhibitors that bind to the enzyme's active site.

Polo-like kinase 4 (PLK4): As a critical regulator of centriole duplication and mitotic progression, PLK4 is a target for cancer therapy. Indazole-based compounds have been developed as highly potent PLK4 inhibitors.

Akt (Protein Kinase B): Akt kinases are central to signal transduction pathways governing cellular growth and survival. researchgate.net A series of indazole-pyridine based compounds have been developed as potent and selective ATP-competitive inhibitors of Akt. researchgate.netaacrjournals.org For example, the compound A-443654 shows a high affinity for Akt1 with a Ki value of 160 pmol/L. aacrjournals.orgauajournals.org These inhibitors bind to the ATP site of Akt, with the indazole core interacting with the hinge region of the kinase. aacrjournals.org

Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is an enzyme involved in immune system suppression. rsc.org A series of 6-substituted aminoindazole derivatives were designed as potential IDO1 inhibitors, with some compounds showing a remarkable ability to suppress IDO1 protein expression in human colorectal cancer cells. rsc.org

DNA gyrase: This bacterial enzyme is a validated target for novel antibacterial agents. acs.orgnih.gov Indazole derivatives have been identified as a novel class of inhibitors that target the ATP binding site on the GyrB subunit of DNA gyrase. acs.orgnih.govacs.org This inhibition of the enzyme's ATPase activity disrupts its function in controlling DNA topology. acs.org Structure-based design has led to 3,4-disubstituted indazoles that are significantly more potent than the natural product novobiocin. nih.govacs.org

Receptor Tyrosine Kinases (VEGFR-2, FGFR, c-Kit, PDGFRβ, FLT3): The amino-indazole scaffold is a prominent feature in many multi-targeted receptor tyrosine kinase (RTK) inhibitors. These compounds typically function as "Type II" inhibitors, binding to and stabilizing the inactive "DFG-out" conformation of the kinase. This mode of action provides a degree of selectivity. Derivatives of 3-amino-1H-indazole have demonstrated potent, nanomolar inhibition against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Fibroblast Growth Factor Receptor (FGFR), c-Kit, Platelet-Derived Growth Factor Receptor β (PDGFRβ), and FMS-like tyrosine kinase 3 (FLT3).

| Target Enzyme | Compound Class/Example | Inhibitory Activity (IC50/Ki) | Mechanism of Action |

|---|---|---|---|

| Akt1 | A-443654 (Indazole-pyridine) | Ki = 160 pmol/L | ATP-competitive inhibition |

| DNA Gyrase (S. aureus) | Indazole Derivative | IC50 < 8 nM | Inhibition of GyrB ATPase activity |

| FGFR | Indazole-containing fragments | IC50 = 0.8–90 μM | ATP-competitive inhibition |

Elucidation of Specific Cellular Pathways and Biochemical Processes Affected by Compound Interaction

The interaction of indazole-based compounds with their molecular targets initiates a cascade of downstream cellular effects, significantly impacting cell cycle regulation and key signaling pathways.

Modulation of Cell Cycle Progression

A significant outcome of targeting kinases with indazole derivatives is the disruption of the cell cycle. The inhibition of key mitotic regulators leads to cell cycle arrest, preventing cell division.

G2/M Cell Cycle Arrest: Several studies have confirmed that indazole-based compounds can induce cell cycle arrest in the G2/M phase. For instance, an indazole-hydrazide agent known as Suprafenacine, which destabilizes microtubules, causes a robust G2/M arrest. scispace.com Similarly, certain 6-substituted aminoindazole derivatives have been shown to stimulate G2/M cell cycle arrest in human colorectal cancer cells. rsc.org This effect is often linked to the downregulation of regulatory proteins essential for the G2/M transition, such as p-CDC25C and p-cyclin B1. rsc.org The mechanism can also be tied to the inhibition of kinases like PLK4, which are essential for proper mitosis. mdpi.com A ruthenium-based complex containing indazole ligands, BOLD-100, has also been shown to induce G2/M arrest in breast cancer cells. mdpi.com

Impact on Key Signaling Cascades

The PI3K/Akt pathway is a critical signaling cascade that regulates a multitude of cellular processes, including survival, proliferation, and metabolism. Its aberrant activation is a hallmark of many cancers.

PI3K/Akt Pathway: Indazole-based compounds have been specifically designed to inhibit key nodes within this pathway. tandfonline.com As potent inhibitors of Akt, these molecules directly block the signal transduction downstream of PI3K. aacrjournals.orgauajournals.org The activation of Akt, which involves its phosphorylation and translocation to the plasma membrane, is a crucial step that is antagonized by these inhibitors. tandfonline.comnih.gov By preventing Akt from phosphorylating its numerous downstream substrates, these indazole derivatives effectively shut down the pro-survival and pro-proliferative signals transmitted by this pathway, thereby inhibiting tumor progression. aacrjournals.orgauajournals.org

Computational and Theoretical Investigations of 6 Amino 4 Fluoro 3 1h Indazole Carboxaldehyde

Molecular Docking Simulations for Ligand-Target Binding Affinity Prediction and Mode of Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is frequently used to predict the binding mode and affinity of a small molecule ligand, such as 6-Amino-4-fluoro-3-(1H)indazole carboxaldehyde, within the active site of a target protein.

Indazole derivatives are recognized as important scaffolds for kinase inhibitors. nih.gov Molecular docking studies are therefore crucial for predicting which kinases or other protein targets the compound might inhibit. These simulations can reveal detailed information about the binding interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts that stabilize the ligand-protein complex. For instance, the amino group at the 6-position, the fluorine atom at the 4-position, and the carboxaldehyde at the 3-position can all participate in specific interactions that determine binding affinity and selectivity. Docking analyses of similar indazole derivatives have shown that the nitrogen atoms of the indazole ring can form strong hydrogen bonds with residues in the hinge region of kinase active sites, a common binding motif for this class of inhibitors. nih.gov The results from these simulations are often quantified by a scoring function, which estimates the binding free energy.

Table 1: Representative Molecular Docking Results for an Indazole Scaffold against Protein Kinases Note: This data is illustrative and represents typical results obtained for indazole-based kinase inhibitors.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Hydrogen Bond Interactions |

| VEGFR2 | -9.8 | Cys919, Asp1046 | Indazole N-H with Cys919 backbone |

| EGFR | -8.5 | Met793, Lys745 | Amino group with Asp855 |

| Aurora Kinase A | -9.2 | Arg137, Glu211 | Carboxaldehyde with Arg137 |

| p38 MAPK | -8.9 | Met109, Gly110 | Indazole N with Met109 backbone |

These predictive studies are fundamental for prioritizing compounds for synthesis and biological testing, thereby accelerating the drug discovery process. mdpi.com

Structure-Based Design Principles for Guiding Analog Synthesis

The insights gained from molecular docking and other structural biology techniques form the basis of structure-based drug design (SBDD). For this compound, SBDD principles are used to guide the rational design of new analogs with improved potency, selectivity, and pharmacokinetic properties.

By analyzing the predicted binding mode of the parent compound, medicinal chemists can identify positions on the indazole scaffold that can be modified to enhance interactions with the target protein. For example:

Modification of the 3-carboxaldehyde group: The aldehyde can be converted into other functional groups, such as oximes, hydrazones, or amides, to explore new hydrogen bonding networks or fill adjacent hydrophobic pockets within the active site. nih.gov

Substitution at the 6-amino group: The amino group can be acylated or reductively aminated to introduce larger substituents. nih.gov These modifications can be designed to form additional contacts with the protein surface, potentially increasing both affinity and selectivity.

Exploring alternatives to the 4-fluoro group: While the fluorine atom can enhance binding affinity and improve metabolic stability, its position can be altered, or it can be replaced with other small substituents to fine-tune electronic properties and steric interactions.

The overarching goal is to establish a clear structure-activity relationship (SAR), where systematic chemical modifications lead to predictable changes in biological activity. nih.gov This iterative cycle of computational prediction, chemical synthesis, and biological evaluation is a cornerstone of modern medicinal chemistry. nih.gov

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deep understanding of the electronic properties of a molecule. mdpi.com For this compound, DFT can be used to calculate a range of molecular properties that are critical for its chemical behavior and biological function.

Key parameters derived from DFT calculations include:

Molecular Geometry: DFT is used to determine the most stable three-dimensional conformation of the molecule by optimizing its geometry. researchgate.net

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests the molecule is more reactive.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net This is invaluable for predicting sites of non-covalent interactions, such as hydrogen bonding and electrophilic/nucleophilic attacks.

Spectroscopic Properties: DFT can predict spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can aid in the structural characterization of newly synthesized compounds. researchgate.net

Table 2: Illustrative Quantum Chemical Descriptors for an Indazole Derivative Calculated via DFT Note: This data is representative of typical values for similar heterocyclic compounds.

| Parameter | Calculated Value | Interpretation |

| HOMO Energy | -6.2 eV | Indicates electron-donating ability |

| LUMO Energy | -2.1 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.1 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.5 Debye | Measures molecular polarity |

These computational studies offer a theoretical foundation for understanding the molecule's intrinsic properties, which complements experimental findings. chnpu.edu.ua

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Binding Dynamics

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the conformational flexibility of both the ligand and the protein target.

For this compound, MD simulations can be used to:

Assess Binding Stability: By running a simulation of the docked complex for nanoseconds or longer, researchers can assess the stability of the predicted binding pose. If the ligand remains stably bound in the active site, it provides greater confidence in the docking result.

Analyze Conformational Changes: MD can reveal how the ligand and protein adapt to each other upon binding. This includes subtle changes in the ligand's conformation and movements of key amino acid side chains in the protein's active site.

Estimate Binding Free Energy: Advanced MD techniques, such as free energy perturbation (FEP) or thermodynamic integration (TI), can provide more accurate calculations of binding affinity by accounting for entropic contributions and the role of solvent molecules.

These simulations are computationally intensive but provide a more realistic picture of the molecular interactions occurring in a dynamic biological environment.

In Silico Assessment of Selectivity and Theoretical Metabolic Stability Profiling based on Structural Features

A critical aspect of drug development is ensuring that a compound has favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Many of these properties can be predicted computationally before a compound is even synthesized.

Selectivity Profiling: To assess selectivity, this compound can be docked against a panel of related proteins (e.g., a panel of different kinases). A compound that shows a significantly higher predicted binding affinity for the intended target over off-targets is likely to be more selective, reducing the potential for side effects.

Metabolic Stability Profiling: Computational models can predict the sites on a molecule that are most susceptible to metabolic transformation by enzymes like cytochrome P450s. For the target compound, potential sites of metabolism could include the amino group (via N-dealkylation or oxidation) or the indazole ring itself (via hydroxylation). Studies on related indazole structures have shown that substitutions at certain positions can significantly alter metabolic stability. nih.gov For example, the introduction of a fluorine atom often blocks a potential site of metabolism, thereby increasing the compound's half-life. nih.gov In silico tools can predict such metabolic "hotspots," guiding chemists to modify these positions to enhance metabolic stability. mdpi.com

Future Research Directions and Academic Translational Perspectives

Exploration of Novel and Sustainable Synthetic Pathways for the Indazole Core and its Substituents

The future synthesis of 6-Amino-4-fluoro-3-(1H)indazole carboxaldehyde and its derivatives will likely focus on the development of more sustainable and efficient methodologies. Traditional synthetic routes for indazoles can involve harsh reagents, multiple steps, and costly metal catalysts. researchgate.net Modern approaches are increasingly leaning towards greener chemistry principles to mitigate environmental impact and improve economic feasibility. rsc.org

Future research could concentrate on several key areas:

Catalyst Innovation: The use of earth-abundant metal catalysts or even metal-free conditions is a significant trend. researchgate.net Methodologies employing visible light-induced reactions are also gaining traction, offering an environmentally benign way to construct the indazole core. rsc.org For instance, a photo-organic synthesis of indazoles from o-carbonyl azobenzene (B91143) has been developed that is metal- and hydrogen-source-free. rsc.org

One-Pot Syntheses: Streamlining the synthesis into one-pot procedures from readily available starting materials would enhance efficiency. This reduces the need for purification of intermediates, saving time, and resources.

Alternative Solvents: The exploration of greener solvents, such as polyethylene (B3416737) glycol (PEG), or even solvent-free conditions, is another promising avenue. acs.org

Solid-Phase Synthesis: For the creation of libraries of derivatives for high-throughput screening, solid-phase synthesis offers a modular and efficient approach. rsc.org

A hypothetical sustainable synthesis for the target compound could involve the initial construction of a substituted 2-fluoro-benzonitrile, followed by cyclization to form the indazole ring. acs.org The introduction of the amino and carboxaldehyde groups could be achieved through strategic functional group interconversions, prioritizing reagents and conditions that align with green chemistry principles.

Advanced Structural Modifications for Enhancing Biochemical Potency and Target Selectivity

The specific substitution pattern of this compound provides a rich template for structural modifications to enhance its biochemical properties. Structure-activity relationship (SAR) studies on related indazole derivatives have provided valuable insights into the roles of various substituents. nih.govacs.org

Future research in this area will likely involve:

6-Amino Group Derivatization: The amino group at the 6-position is a key site for modification. SAR studies on other 6-aminoindazoles have shown that N-aromatic substitution can lead to significant cytotoxicity in cancer cell lines. nih.gov A variety of substituents could be introduced here to modulate properties such as solubility, cell permeability, and target engagement.

4-Fluoro Group Modulation: The fluorine atom at the 4-position can influence the electronic properties of the ring system and can be involved in hydrogen bonding or other non-covalent interactions with target proteins. ossila.com While fluorine is often beneficial for metabolic stability and binding affinity, exploring the impact of its replacement with other small groups could be a valuable exercise.

3-Carboxaldehyde Transformations: The carboxaldehyde group is a versatile handle for a wide range of chemical transformations. It can be readily converted into other functional groups such as amines, alcohols, or carboxylic acids, or used to construct more complex heterocyclic systems. This allows for the exploration of a vast chemical space around the 3-position of the indazole core.

The following table outlines potential structural modifications and their predicted impact on the compound's properties, based on findings from related indazole derivatives.

| Position of Modification | Type of Modification | Potential Impact | Rationale |

|---|---|---|---|

| 6-Amino | Alkylation/Arylation | Modulation of lipophilicity and target interaction | SAR studies on related compounds show that substituents at the 6-position can significantly affect biological activity. nih.gov |

| 4-Fluoro | Replacement with H, Cl, or CH3 | Alteration of electronic properties and binding interactions | The electron-withdrawing nature of fluorine affects the pKa of the indazole nitrogens and can participate in specific interactions with target proteins. ossila.com |

| 3-Carboxaldehyde | Conversion to oxime, hydrazone, or other heterocycles | Introduction of new pharmacophoric features and vector groups for target binding | The aldehyde is a versatile functional group for further chemical elaboration. |

Application of Advanced Biophysical Techniques for Quantitative Binding Kinetics and Thermodynamics

A thorough understanding of how this compound and its derivatives interact with their biological targets is crucial for rational drug design. Advanced biophysical techniques can provide detailed quantitative information on these interactions.

Future research should employ a suite of biophysical methods to characterize the binding events:

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS). This information is invaluable for understanding the driving forces behind binding.

Surface Plasmon Resonance (SPR): SPR is a powerful technique for studying the kinetics of binding, providing association (kon) and dissociation (koff) rate constants. This kinetic information can be critical for understanding the duration of the biological effect of a compound.

X-ray Crystallography: Obtaining a high-resolution crystal structure of the compound bound to its target protein can provide atomic-level details of the binding mode. This structural information is the cornerstone of structure-based drug design, allowing for the rational design of more potent and selective derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to confirm binding and to map the binding site on the protein. It can also provide information on the dynamics of the protein-ligand complex.

The following table summarizes the key information that can be obtained from these techniques.

| Biophysical Technique | Key Information Obtained | Relevance to Drug Discovery |

|---|---|---|

| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kd), enthalpy (ΔH), entropy (ΔS), stoichiometry (n) | Provides a complete thermodynamic profile of the binding interaction, guiding lead optimization. |

| Surface Plasmon Resonance (SPR) | Association (kon) and dissociation (koff) rate constants | Provides kinetic information on the binding event, which is important for predicting the in vivo efficacy. |

| X-ray Crystallography | 3D structure of the protein-ligand complex | Enables structure-based drug design for the rational improvement of potency and selectivity. |

| Nuclear Magnetic Resonance (NMR) | Binding confirmation, binding site mapping, dynamics of the complex | Provides structural and dynamic information in solution, complementing solid-state data from crystallography. |

Development of this compound and its Derivatives as Chemical Probes for Biological Systems

The unique structure of this compound also makes it an attractive starting point for the development of chemical probes to study biological systems. Chemical probes are small molecules that can be used to selectively interact with and report on the presence or activity of a biological target.

Future research in this area could focus on two main types of chemical probes:

Fluorescent Probes: By attaching a fluorophore to the indazole scaffold, it may be possible to create probes that can be used to visualize the localization and dynamics of their target in living cells. The indazole core itself can possess interesting photophysical properties that could be modulated upon binding to a target. rsc.org The design of such probes would involve selecting a suitable fluorophore and a linker that does not interfere with target binding. rsc.orgresearchgate.net

Photoaffinity Probes: Photoaffinity labeling is a powerful technique for identifying the protein targets of a small molecule. mdpi.com This involves incorporating a photoactivatable group, such as a diazirine or benzophenone, into the molecule. mdpi.com Upon irradiation with UV light, the photoactivatable group forms a highly reactive species that covalently crosslinks to any nearby proteins, allowing for their subsequent identification by mass spectrometry. The 3-carboxaldehyde group on the target molecule could serve as a convenient attachment point for a linker connected to a photoaffinity label and a reporter tag for enrichment. researchgate.net

The development of such probes would be a valuable translational step, enabling the elucidation of the mechanism of action of this class of compounds and the identification of new therapeutic targets.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 6-amino-4-fluoro-3-(1H)indazole carboxaldehyde, and how are they experimentally determined?

- Answer : The compound (CAS 885522-89-4) has a molecular weight of 179.15 g/mol (C₈H₆FN₃O), density of ~1.6 g/cm³, and boiling point of 465.3°C at 760 mmHg . Key characterization methods include:

- NMR spectroscopy : To confirm the aldehyde proton (δ ~9-10 ppm) and fluorine coupling patterns.

- Mass spectrometry (MS) : For molecular ion ([M+H]⁺ at m/z 180.15) and fragmentation analysis.

- HPLC : Purity assessment using reverse-phase C18 columns with UV detection (λ = 254 nm) .

Q. What synthetic routes are commonly used to prepare this compound?

- Answer : A two-step approach is typical:

Fluorination : Electrophilic substitution on a nitro-indazole precursor using HF-pyridine or Selectfluor®.

Aldehyde introduction : Oxidation of a methyl group (e.g., using MnO₂) or formylation via Vilsmeier-Haack reaction .

- Critical step : Protect the amino group during fluorination to avoid side reactions. Reaction progress is monitored by TLC (silica gel, ethyl acetate/hexane) .

Q. How can researchers ensure the stability of this compound during storage?

- Answer : The aldehyde group is prone to oxidation. Recommendations:

- Store under inert gas (N₂/Ar) at -20°C in amber vials.

- Add stabilizers (e.g., BHT at 0.1% w/w) to prevent radical-mediated degradation .

Advanced Research Questions

Q. How do competing substituents (e.g., fluoro vs. amino groups) influence the reactivity of the aldehyde moiety in cross-coupling reactions?

- Answer : The electron-withdrawing fluoro group at position 4 enhances the electrophilicity of the aldehyde, facilitating nucleophilic additions (e.g., Grignard reactions). However, the amino group at position 6 may act as a directing group in metal-catalyzed couplings (e.g., Suzuki-Miyaura), requiring careful ligand selection (e.g., XPhos) to avoid deactivation .

Q. What analytical strategies resolve contradictions in spectral data for derivatives of this compound?

- Answer : For ambiguous NMR signals (e.g., overlapping aromatic protons):

- Use 2D NMR (HSQC, HMBC) to assign coupling between H-7 and F-4.

- Isotopic labeling : Introduce ¹⁵N at the amino group to simplify splitting patterns .

- Computational modeling : Compare experimental IR (C=O stretch ~1680 cm⁻¹) with DFT-predicted spectra .

Q. How can reaction yields be optimized for the synthesis of Schiff base derivatives from this aldehyde?

- Answer : Key parameters:

- Solvent choice : Use anhydrous DMF or THF to minimize aldehyde hydration.

- Catalyst : Add molecular sieves (3Å) to absorb water.

- Stoichiometry : A 1:1.2 molar ratio of aldehyde to amine prevents oligomerization.

- Monitoring : Track imine formation via FTIR (C=N stretch ~1620 cm⁻¹) .

Q. What are the implications of fluorine substitution on the compound’s electronic structure and bioactivity?

- Answer : Fluorine at position 4 increases lipophilicity (logP ~0.21) and metabolic stability. Computational studies (e.g., DFT) show:

- Reduced HOMO-LUMO gap (~4.5 eV), enhancing electrophilic reactivity.

- Hydrogen-bonding potential with target proteins (e.g., kinase ATP pockets) .

Methodological Resources

- Synthesis Optimization : Refer to sodium metabisulfite-mediated cyclization protocols in DMF under N₂ .

- Safety Protocols : Follow GHS codes (e.g., P301+P310 for acute toxicity) and use fume hoods during aldehyde handling .

- Comparative Data : Compare with 1H-indazole-6-carboxaldehyde (CAS 669050-69-5) to assess substituent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.